molecular formula C14H14ClNOS B2749084 2-chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide CAS No. 847744-31-4

2-chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide

Cat. No.: B2749084
CAS No.: 847744-31-4
M. Wt: 279.78
InChI Key: UHTADWORDHCHCG-UHFFFAOYSA-N
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Description

2-Chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide is a chloroacetamide derivative featuring a hybrid aryl-thiophene methyl group. This compound is part of a broader class of bioactive molecules where the chloroacetamide moiety serves as a reactive handle for further functionalization. Its structural uniqueness lies in the combination of a 4-methylphenyl group and a thiophen-2-yl moiety, which may confer distinct electronic and steric properties compared to simpler analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[(4-methylphenyl)-thiophen-2-ylmethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNOS/c1-10-4-6-11(7-5-10)14(16-13(17)9-15)12-3-2-8-18-12/h2-8,14H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTADWORDHCHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CS2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with 4-methylbenzyl chloride and thiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are typically used for these reactions.

    Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions modify the existing functional groups in the molecule .

Scientific Research Applications

2-chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

    Medicine: Preliminary studies suggest that derivatives of this compound may have pharmacological activities, making it a candidate for drug development. Its ability to interact with specific enzymes and receptors is of particular interest in medicinal chemistry.

    Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity .

Comparison with Similar Compounds

Structural Comparison with Analogous Chloroacetamides

The target compound’s structure is compared to related derivatives in Table 1.

Table 1: Structural Features of 2-Chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide and Analogues

Compound Name Substituent on Acetamide Nitrogen Key Structural Features Evidence ID
This compound (4-Methylphenyl)(thiophen-2-yl)methyl Hybrid aryl-thiophene group; potential for π-π interactions
2-Chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide 4-Methyl-5-(4-methylbenzyl)-1,3-thiazol-2-yl Thiazole core with benzyl substitution; enhanced rigidity
2-Chloro-N-(2-thienylmethyl)acetamide Thiophen-2-ylmethyl Simple thiophene substitution; lower steric hindrance
ML162 (Ferroptosis inducer) 3-Chloro-4-methoxyphenyl and 2-oxo-2-(phenethylamino)-1-(thiophen-2-yl)ethyl Complex branched structure with dual thiophene and phenethyl groups
N-(4-Bromophenyl)-2-(2-thienyl)acetamide 4-Bromophenyl and 2-thienyl Bromophenyl-thiophene combination; halogenated bioactive analog

Key Observations :

  • The target compound’s hybrid aryl-thiophene group distinguishes it from simpler thiophene- or phenyl-substituted analogs (e.g., ).
  • Branched analogs like ML162 demonstrate how additional substituents (e.g., phenethylamino groups) can modulate biological activity.

Key Observations :

  • High yields (≥85%) are achievable under reflux conditions with bases like Et₃N or sodium acetate .

Key Observations :

  • Thiophene-containing analogs (e.g., ) show promising antimycobacterial activity, likely due to hydrophobic interactions with bacterial enzymes.
  • The target compound’s bioactivity remains uncharacterized but could be hypothesized based on structural similarities.

Physicochemical Properties and Drug-Likeness

Table 4: Physicochemical Properties of Selected Derivatives

Compound Name logP Molecular Weight (g/mol) Rotatable Bonds Drug-Likeness (Lipinski’s Rule) Evidence ID
2-Chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide 3.82 294.79 4 Compliant
Target compound (estimated) ~3.5–4.0 307.81 5 Likely compliant
ML162 4.92 465.37 7 Non-compliant (MW >500)

Key Observations :

  • The target compound’s predicted logP (~3.5–4.0) aligns with optimal values for oral bioavailability.
  • Larger analogs like ML162 exceed Lipinski’s limits, reducing drug-likeness.

Biological Activity

2-chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide (CAS No. 847744-31-4) is a compound of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the synthesis, biological mechanisms, and research findings associated with this compound.

The synthesis of this compound typically involves the reaction of 2-chloroacetamide with 4-methylbenzyl chloride and thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is conducted in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Chemical Structure

The chemical structure can be summarized as follows:

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC14H14ClNOS
InChI KeyUHTADWORDHCHCG-UHFFFAOYSA-N
Physical FormPowder

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that these compounds possess minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, demonstrating their efficacy in inhibiting bacterial growth . Moreover, these derivatives have been noted for their ability to disrupt biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming conventional antibiotics like Ciprofloxacin .

Antifungal Properties

The compound also shows promise as an antifungal agent. Preliminary studies suggest that it may inhibit the growth of fungal pathogens, although specific data on MIC values for antifungal activity are still being compiled.

Anticancer Potential

The anticancer properties of this compound are attributed to its ability to inhibit enzymes involved in cell proliferation. Research indicates that it acts as a modulator for specific molecular targets within cancer cells, potentially leading to reduced tumor growth and enhanced apoptosis. The interaction with DNA gyrase and dihydrofolate reductase (DHFR) has been highlighted, with IC50 values indicating potent inhibition in the range of 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

The biological activity of this compound is primarily mediated through its interaction with various enzymes and receptors:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cell division and metabolic processes.
  • Membrane Disruption : It may disrupt microbial cell membranes, leading to increased permeability and cell death.
  • Biofilm Inhibition : The ability to prevent biofilm formation enhances its effectiveness against bacterial infections.

Comparative Analysis

When compared to similar compounds, such as 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide, this compound exhibits a unique combination of functional groups that contribute to its diverse biological activities.

Compound NameStructure TypeNotable Activity
This compoundContains thiophene ringAntimicrobial, anticancer
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamideContains thiadiazole ringAntimicrobial
N-(4-methylphenyl)-2-thiophenecarboxamideLacks chloro groupLess potent than the target compound

Case Studies

Recent studies have focused on the development of novel derivatives based on this compound structure to enhance its biological activity further. For instance, modifications aimed at increasing solubility and bioavailability have shown promising results in preclinical models.

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